molecular formula C22H23FN2O3S B2806371 (6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1251615-66-3

(6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2806371
CAS No.: 1251615-66-3
M. Wt: 414.5
InChI Key: YCPBXSHJHZGHNE-UHFFFAOYSA-N
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Description

The compound (6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is a complex organic molecule featuring a benzo[b][1,4]thiazine core with various functional groups, including a fluoro substituent, an isopropylphenyl group, and a pyrrolidinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylphenylamine, 2-fluorobenzenesulfonyl chloride, and pyrrolidine.

    Step 1 Formation of Benzo[b][1,4]thiazine Core: The initial step involves the reaction of 4-isopropylphenylamine with 2-fluorobenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate.

    Step 2 Cyclization: The sulfonamide intermediate undergoes cyclization in the presence of a base such as sodium hydride to form the benzo[b][1,4]thiazine core.

    Step 3 Introduction of Pyrrolidinylmethanone: The final step involves the reaction of the benzo[b][1,4]thiazine core with pyrrolidine and a suitable acylating agent to introduce the pyrrolidinylmethanone moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinylmethanone moiety, potentially converting it to an alcohol.

    Substitution: The fluoro substituent on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in the development of new materials with specific electronic or photonic properties.

Biology

In biological research, this compound can be used to study the interactions of thiazine derivatives with biological targets. Its structural features may allow it to interact with enzymes or receptors, making it a potential lead compound in drug discovery.

Medicine

The compound’s potential medicinal applications include its use as a scaffold for the development of new pharmaceuticals. Its ability to undergo various chemical modifications makes it a versatile starting point for the synthesis of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and isopropylphenyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (6-chloro-4-(4-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a chloro substituent instead of fluoro.

    (6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a methylphenyl group instead of isopropylphenyl.

Uniqueness

The presence of the fluoro substituent and the isopropylphenyl group in the compound provides unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. These features can make it more selective and potent in its applications compared to similar compounds.

(6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone , covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[6-fluoro-1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S/c1-15(2)16-5-8-18(9-6-16)25-14-21(22(26)24-11-3-4-12-24)29(27,28)20-10-7-17(23)13-19(20)25/h5-10,13-15H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPBXSHJHZGHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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